Purity Specification Comparison: 2-[1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidin-4-yl]acetic acid vs. 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid
The target compound is consistently offered at a minimum purity of 98% by multiple suppliers, whereas the closest structurally related comparator, 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid (CAS 1158750-63-0), is listed at 97% purity by at least one major supplier . While a 1% absolute difference may not be decisive for all applications, for medicinal chemistry programs requiring high-purity building blocks to avoid confounding by-products in structure–activity relationship (SAR) studies, this specification provides a measurable advantage in procurement quality assurance.
| Evidence Dimension | Supplier-specified purity (HPLC/GC area%) |
|---|---|
| Target Compound Data | 98% (LeYan, MolCore, Kuujia; CAS 1707602-52-5) |
| Comparator Or Baseline | 97% (CheMenu, CAS 1158750-63-0, 1-(tert-Butoxycarbonyl)-4-(3-methoxyphenyl)piperidine-4-carboxylic acid) |
| Quantified Difference | +1 absolute percentage point (98% vs 97%) |
| Conditions | As reported by respective vendor product specification sheets; analytical method not detailed. |
Why This Matters
Higher initial purity reduces the risk of side-product contamination in multi-step syntheses, potentially improving downstream yields and simplifying purification requirements.
